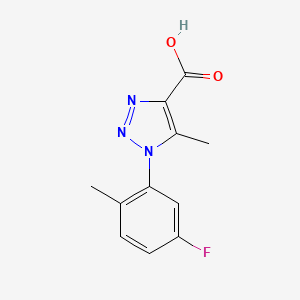
1-(5-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylphenylboronic acid, is prepared through the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate reagents.
Triazole Ring Formation: The fluorinated aromatic intermediate undergoes a cyclization reaction with hydrazine derivatives to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
5-Fluoro-2-methylphenylboronic acid: Shares the fluorinated aromatic structure but lacks the triazole ring and carboxylic acid group.
1-(5-Fluoro-2-methylphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a triazole ring.
2-Methyl-5-fluorophenylboronic acid: Similar structure but different functional groups.
Uniqueness: 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10FN3O2 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
1-(5-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O2/c1-6-3-4-8(12)5-9(6)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |
Clé InChI |
LCTZWZCWEKUEFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















